molecular formula C7H10BrNO2 B1655119 2-(Methylamino)hydroquinone hydrobromide CAS No. 32190-96-8

2-(Methylamino)hydroquinone hydrobromide

Cat. No. B1655119
CAS RN: 32190-96-8
M. Wt: 220.06 g/mol
InChI Key: SOBGIHOHRDUYNY-UHFFFAOYSA-N
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Description

2-(Methylamino)hydroquinone hydrobromide is a chemical compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol .

Scientific Research Applications

Co-crystals Formation and Hirshfeld Surface Analysis

Hydroquinone forms co-crystals with various compounds, demonstrating the importance of weak intermolecular interactions like H⋯H, C⋯H, and H⋯C in crystal packing. Hirshfeld surface analysis combined with fingerprint plots highlights how these interactions contribute to both local and overall crystal structures, emphasizing electrostatic complementarity in hydrogen bonding patterns within molecular crystals (Clausen et al., 2010).

Dyes and Compounds Transformation in Sediments

The study of anthraquinone dyes in sediments reveals insights into the degradation pathways of these compounds, including 1-substituted anthraquinones. The research indicates that the most stable product for monosubstituted compounds is the intramolecularly hydrogen-bonded anthrone, providing a foundation for understanding the environmental fate of such dyes (Baughman & Weber, 1994).

Liposomal Encapsulation for Drug Delivery

Thymoquinone, a hydrophobic compound with potential chemotherapeutic activity, has been successfully encapsulated in liposomes to improve bioavailability and reduce toxicity. This encapsulation technique is relevant for compounds with similar solubility issues, showcasing the versatility of liposomes in drug delivery systems (Odeh et al., 2012).

DNA Demethylation Mechanisms

Hydroquinone exposure leads to DNA demethylation through Ten Eleven Translocation 1 (TET1) methylcytosine dioxygenase activity, illustrating a potential mechanism behind the observed decrease in DNA methylation and cytotoxicity following exposure to certain chemicals. This research highlights the intricate relationship between chemical exposure and genetic expression regulation (Coulter et al., 2013).

Antifolate Properties in Chemotherapy

The synthesis and evaluation of 5,10-ethano-5,10-dideazaaminopterin demonstrate the compound's potential as a chemotherapeutic agent. Its ability to inhibit dihydrofolate reductase (DHFR) and cell growth, along with its transport advantages over methotrexate, underscores the importance of structural features in drug efficacy and safety (Degraw et al., 1992).

properties

IUPAC Name

2-(methylamino)benzene-1,4-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.BrH/c1-8-6-4-5(9)2-3-7(6)10;/h2-4,8-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBGIHOHRDUYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185965
Record name 2-(Methylamino)hydroquinone hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)hydroquinone hydrobromide

CAS RN

32190-96-8
Record name 1,4-Benzenediol, 2-(methylamino)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32190-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)hydroquinone hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylamino)hydroquinone hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)hydroquinone hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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